N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
CAS No.:
Cat. No.: VC13467482
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN2O2 |
|---|---|
| Molecular Weight | 218.68 g/mol |
| IUPAC Name | N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-methylacetamide |
| Standard InChI | InChI=1S/C9H15ClN2O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6H2,1-2H3 |
| Standard InChI Key | BIPAKTUNUPQBKB-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C)C1CCN(C1)C(=O)CCl |
| Canonical SMILES | CC(=O)N(C)C1CCN(C1)C(=O)CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrrolidine ring substituted at the 1-position with a chloroacetyl group (-CO-CH₂Cl) and at the 3-position with an N-methyl acetamide (-N(CH₃)-CO-CH₃) . This configuration imparts polarity (logP ≈ 1.22) and reactivity, particularly through the chloroacetyl group’s electrophilic carbonyl carbon.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇ClN₂O₂ | |
| Molecular Weight | 232.71 g/mol | |
| Boiling Point | 384.9±42.0°C (Predicted) | |
| Density | 1.22±0.1 g/cm³ | |
| pKa | -0.61±0.20 |
Stereochemical Considerations
While the compound’s stereochemistry is unspecified in available data, related analogs demonstrate enantioselective biological activity. For example, (S)-configured pyrrolidine derivatives exhibit enhanced binding to neuronal receptors compared to racemic mixtures .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
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Pyrrolidine Functionalization: Reacting pyrrolidine with chloroacetyl chloride under basic conditions (e.g., NaOH) to form 1-(2-chloroacetyl)pyrrolidine.
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N-Methyl Acetamide Introduction: Treating the intermediate with methylamine and acetic anhydride to install the N-methyl acetamide group.
Critical Reaction Parameters
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Temperature: 0–25°C to minimize side reactions.
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Yield: ~60–70% after purification via column chromatography.
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to enhance efficiency. Key advantages include:
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Reduced Reaction Time: 2–4 hours vs. 12–24 hours in batch processes.
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Improved Purity: >98% by HPLC due to precise temperature control.
Biological Activity and Mechanisms
Enzyme Modulation
The chloroacetyl group enables covalent binding to nucleophilic residues (e.g., cysteine) in enzymes, as seen in analogous compounds . For instance, N-methyl-pyrrolidine acetamides inhibit κ-opioid receptors with IC₅₀ values of 0.04 mg/kg in murine models .
Table 2: Biological Activities of Structural Analogs
Applications in Drug Development
Central Nervous System (CNS) Disorders
The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.85) makes it a candidate for:
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Neuropathic Pain: Analogs reduce formalin-induced pain by 60% at 10 mg/kg .
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Epilepsy: Chloroacetyl derivatives prolong seizure latency in electroshock models.
Metabolic Diseases
As a glucokinase activator (GKA) precursor, it may enhance glucose metabolism, akin to vildagliptin derivatives . In silico docking studies predict a binding affinity (ΔG = -8.2 kcal/mol) to the GK allosteric site .
Comparison with Related Compounds
Table 3: Structural and Functional Analog Comparison
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